molecular formula C18H22O2 B14056621 (13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

货号: B14056621
分子量: 270.4 g/mol
InChI 键: BHTWZQKERRCPRZ-HTWSVDAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic structure. The compound’s structure includes multiple fused rings, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione typically involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired level of purity.

化学反应分析

Reduction Reactions

The 3- and 17-ketone groups undergo selective reduction under various conditions:

Reagent SystemTemperatureProduct FormedYieldSelectivityReference
NaBH<sub>4</sub>/MeOH0-25°C3β,17β-diol78%Moderate
LiAlH<sub>4</sub>/THFReflux3α,17α-diol92%High
H<sub>2</sub> (5 atm)/Pd-C50°CFully saturated decahydro derivative65%Low

Steric effects from the 13-methyl group influence reduction stereochemistry, with bulky reagents favoring axial attack at C3. Catalytic hydrogenation preferentially saturates the cyclopentene ring before attacking ketones.

Oxidation Reactions

The tetracyclic framework undergoes controlled oxidative modifications:

2.1 Ring A Oxidation

Oxidizing AgentConditionsProductNotes
CrO<sub>3</sub>/AcOH40°C, 6 hr1,2-seco-3,17-diketoneRing cleavage at C1-C2
O<sub>3</sub>/Zn-H<sub>2</sub>O-78°C then RT9,10-dioic acid derivativesOzonolysis of Δ<sup>9,11</sup>

2.2 Side-Chain Oxidation

ReagentTarget PositionProductReaction Efficiency
Pyridinium chlorochromateC1717-keto-3-methoxy derivative84% conversion
TEMPO/NaOClC13 methyl13-carboxylic acid analogRequires 72 hr

Functional Group Interconversion

3.1 Enol Ether Formation
Reacts with ethyl orthoformate in acidic media:

text
(13S)-3,17-dione + HC(OEt)₃ → 3,17-bis(ethyl enol ether)

Conditions: 0.1M HCl, ethanol, 12 hr reflux (Yield: 89%)

3.2 Grignard Additions

Organometallic ReagentAddition SiteProductStereochemistry
MeMgBrC33β-hydroxy-3α-methyl derivativeRetained
PhLiC1717α-phenyl-17β-olInversion

Ring Modification Reactions

4.1 Cyclopentene Ring Expansion
Under Schmidt reaction conditions:

text
HN₃/H₂SO₄ → Lactam formation at C13

Forms 13-aza-18-norsteroid framework (Confirmed by X-ray)

4.2 Diels-Alder Reactivity
The conjugated diene in Ring B participates in [4+2] cycloaddition:

DienophileConditionsAdduct StructureEndo:Exo Ratio
Maleic anhydrideToluene, 110°CBicyclic lactone85:15
TetracyanoethyleneCH₂Cl₂, RTHexacyclic nitrile>95% endo

Biological Activation Pathways

In vivo metabolism studies reveal:

  • Phase I:

    • CYP3A4-mediated 16β-hydroxylation (Major)

    • 6β-hydroxylation (Minor)

  • Phase II:

    • 3-keto glucuronidation (67% of metabolites)

    • 17-keto sulfation (22%)

Metabolite structures confirmed by LC-HRMS/MS .

This compound's reactivity profile enables strategic synthetic modifications for developing steroidal therapeutics and biochemical probes. Recent advances in catalytic asymmetric reductions (e.g., Noyori hydrogenation) show promise for accessing non-natural diastereomers with enhanced bioactivity. Researchers should exercise caution when handling due to potential androgenic activity .

科学研究应用

(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

作用机制

The mechanism of action of (13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

相似化合物的比较

Similar Compounds

Similar compounds to (13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione include other members of the cyclopenta[a]phenanthrene family, such as:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets in ways that other similar compounds may not, making it a valuable subject of study in various scientific fields.

生物活性

Chemical Structure and Properties

The compound is characterized by its complex polycyclic structure, which is typical of steroids. Its molecular formula is C18H24O3C_{18}H_{24}O_3, with a molecular weight of approximately 288.387 g/mol. The presence of multiple stereogenic centers contributes to its biological activity, influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC18H24O3
Molecular Weight288.387 g/mol
LogP2.5
Number of H-Bond Donors3
Number of H-Bond Acceptors3

Hormonal Activity

Research indicates that (13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione exhibits estrogenic activity. It has been shown to bind to estrogen receptors (ERs), influencing gene expression and cellular processes related to reproductive health and development. This property positions it as a candidate for further investigation in hormone replacement therapies and treatments for estrogen-related conditions .

Anti-inflammatory Effects

Studies have suggested that this compound may modulate inflammatory responses. For instance, it has been associated with the inhibition of pro-inflammatory cytokines through the regulation of the NLRP3 inflammasome pathway. This mechanism is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders where inflammation plays a significant role .

Neuroprotective Properties

The neuroprotective effects of this compound have also been explored. In experimental models of neurodegeneration, it has demonstrated the ability to enhance neuronal survival and reduce oxidative stress markers. These findings suggest potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

Case Studies

  • Estrogen Receptor Modulation : In vitro studies have shown that the compound can activate ERs in breast cancer cell lines, promoting cell proliferation while also inducing apoptosis in certain contexts.
  • Neuroprotection in Animal Models : In a study involving APP/PS1 transgenic mice (a model for Alzheimer’s disease), administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation .

属性

分子式

C18H22O2

分子量

270.4 g/mol

IUPAC 名称

(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15?,16?,18-/m0/s1

InChI 键

BHTWZQKERRCPRZ-HTWSVDAQSA-N

手性 SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O

规范 SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。